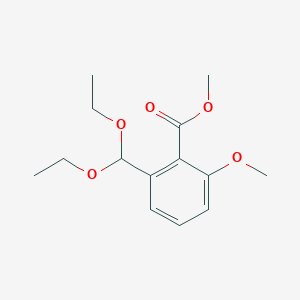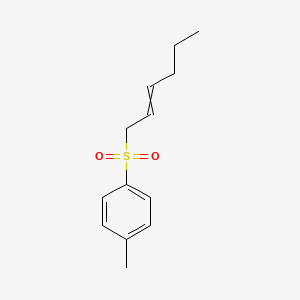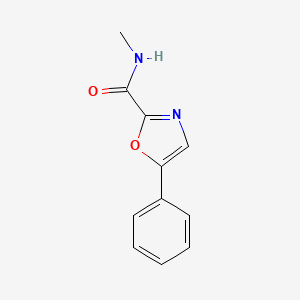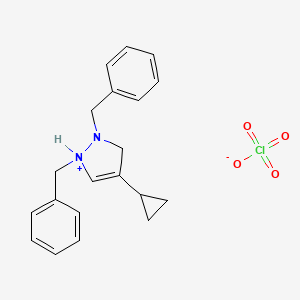
Methyl 2-(diethoxymethyl)-6-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethoxymethyl)-6-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, along with diethoxymethyl and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethoxymethyl)-6-methoxybenzoate typically involves the esterification of 2-(diethoxymethyl)-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(diethoxymethyl)-6-methoxybenzoic acid+methanolacid catalystMethyl 2-(diethoxymethyl)-6-methoxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethoxymethyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(diethoxymethyl)-6-methoxybenzoic acid or 2-(diethoxymethyl)-6-methoxybenzaldehyde.
Reduction: Formation of 2-(diethoxymethyl)-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(diethoxymethyl)-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(diethoxymethyl)-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, followed by the formation of a tetrahedral intermediate and subsequent breakdown to yield the products.
Comparison with Similar Compounds
Methyl 2-(diethoxymethyl)-6-methoxybenzoate can be compared with other benzoate esters such as:
Methyl benzoate: Lacks the diethoxymethyl and methoxy substituents, making it less complex and potentially less versatile in applications.
Ethyl 2-(diethoxymethyl)-6-methoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and solubility.
Methyl 2-(methoxymethyl)-6-methoxybenzoate: Contains a methoxymethyl group instead of a diethoxymethyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
93832-27-0 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
methyl 2-(diethoxymethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C14H20O5/c1-5-18-14(19-6-2)10-8-7-9-11(16-3)12(10)13(15)17-4/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
QBUQAYFGOSEYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C(=CC=C1)OC)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}ethyl acetate](/img/structure/B14359618.png)

![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)


